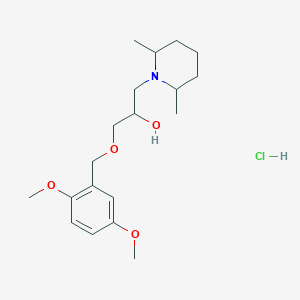

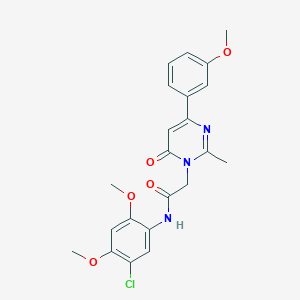

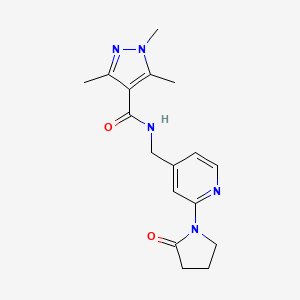

1-((2,5-Dimethoxybenzyl)oxy)-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((2,5-Dimethoxybenzyl)oxy)-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol hydrochloride is a useful research compound. Its molecular formula is C19H32ClNO4 and its molecular weight is 373.92. The purity is usually 95%.

BenchChem offers high-quality 1-((2,5-Dimethoxybenzyl)oxy)-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((2,5-Dimethoxybenzyl)oxy)-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Protective Groups in Synthesis

Dimethoxybenzyl derivatives, such as those related to 1-((2,5-Dimethoxybenzyl)oxy)-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol hydrochloride, are frequently utilized in synthetic chemistry for the protection of functional groups. For instance, 2,6-Dimethoxybenzyl esters are known for their ease of oxidation to carboxylic acids using specific oxidizing agents, making them valuable as protective groups in complex organic syntheses (Kim & Misco, 1985).

Schiff Base Derivatives

Schiff base derivatives involving dimethoxybenzyl components have been synthesized and studied for their structural properties. These compounds, including those similar to the target chemical, have shown interesting polymeric frameworks and hydrogen bonding interactions in their solid-state structures, contributing to our understanding of molecular interactions and structure-property relationships (Khalid et al., 2018).

Nucleotide Synthesis

In the field of nucleotide synthesis, dimethoxybenzyl groups have been employed as protecting groups for hydroxyl functions, indicating the versatility of these groups in the synthesis of biologically relevant molecules. Such methodologies are essential for the synthesis of oligoribonucleotides, highlighting the role of dimethoxybenzyl derivatives in the advancement of genetic engineering and molecular biology research (Takaku et al., 1986).

Antitumor Activity

Dimethoxybenzyl-related compounds have been explored for their potential antitumor activities. For instance, derivatives like 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine have been synthesized and evaluated for their ability to inhibit key enzymes involved in cancer cell proliferation, demonstrating the therapeutic potential of such compounds (Grivsky et al., 1980).

Cardioselective Agents

Research into the synthesis of cardioselective agents has also seen the application of dimethoxybenzyl analogs. These compounds have been assessed for their affinity to beta-adrenoceptors, contributing to the development of more selective and efficient beta-blockers for treating cardiovascular diseases (Rzeszotarski et al., 1979).

properties

IUPAC Name |

1-[(2,5-dimethoxyphenyl)methoxy]-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H31NO4.ClH/c1-14-6-5-7-15(2)20(14)11-17(21)13-24-12-16-10-18(22-3)8-9-19(16)23-4;/h8-10,14-15,17,21H,5-7,11-13H2,1-4H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAPCIISOYXIVLB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(N1CC(COCC2=C(C=CC(=C2)OC)OC)O)C.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H32ClNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((2,5-Dimethoxybenzyl)oxy)-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Methyl-4-(((1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)methyl)-2-(m-tolyl)oxazole](/img/structure/B2412911.png)

![Methyl 2-methyl-5-[(4-methylphenyl)methoxy]-1-benzofuran-3-carboxylate](/img/structure/B2412916.png)

![3-[3-(4-Tert-butylphenyl)-4-formylpyrazol-1-yl]propanenitrile](/img/structure/B2412918.png)

![2-[2-(Pyrrolidin-1-yl)ethyl]-2,3-dihydropyridazin-3-one](/img/structure/B2412923.png)

![N-[3-[4-(3-Bromophenyl)piperidin-1-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2412927.png)